molecular formula C8H6I2N2O B3295266 3,6-Diiodo-4-methoxy-1H-indazole CAS No. 887570-61-8

3,6-Diiodo-4-methoxy-1H-indazole

Cat. No. B3295266
CAS RN: 887570-61-8
M. Wt: 399.95 g/mol
InChI Key: PEVNQNJJXNKTAH-UHFFFAOYSA-N
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Description

3,6-Diiodo-4-methoxy-1H-indazole is a heterocyclic compound with the chemical formula C₇H₄I₂N₂O. It belongs to the indazole family, which has gained attention due to its diverse medicinal applications. Indazole-containing compounds exhibit antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. Several recently marketed drugs incorporate the indazole structural motif .

Synthesis Analysis

Recent synthetic approaches to indazoles have focused on transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions. Notably, a Cu(OAc)₂-catalyzed facile synthesis of 1H-indazoles via N–N bond formation has been reported. The reaction employs oxygen as the terminal oxidant and affords a wide variety of 1H-indazoles in good to excellent yields .

properties

IUPAC Name

3,6-diiodo-4-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNQNJJXNKTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diiodo-4-methoxy-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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